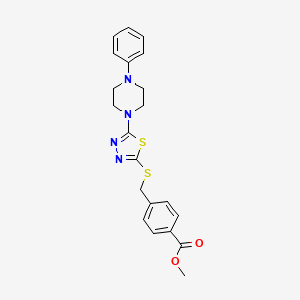
Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound that draws interest in fields like medicinal chemistry and pharmacology. Known for its unique structure combining a piperazine ring, a thiadiazole ring, and a benzoate ester, this compound shows potential in various biochemical applications.
Mechanism of Action
Target of Action
Compounds containing phenylpiperazine moiety are known to interact with various receptors in the central nervous system . The thiadiazole ring is found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .
Mode of Action
Thiadiazole derivatives can interact with biological targets and cause changes that result in their observed effects .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to their observed biological activities .
Result of Action
Based on its structural components, it could potentially have a range of effects depending on its specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate generally involves multiple steps. It starts with the preparation of 4-phenylpiperazine which reacts with 1,3,4-thiadiazole-2-thiol under specific conditions to form the desired intermediate. The final step involves the esterification with methyl 4-bromomethylbenzoate under controlled conditions such as the presence of a base like potassium carbonate and appropriate solvents like acetonitrile.
Industrial Production Methods
The industrial production method would likely scale up these laboratory processes, optimizing reaction conditions to increase yield and reduce costs. Using continuous flow reactors and catalysts might be involved in enhancing reaction efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the sulfur-containing thiadiazole moiety.
Reduction: Reduction can occur at the benzoate ester functional group.
Substitution: Nucleophilic substitutions are common at the piperazine ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Common reagents include nucleophiles like sodium methoxide or potassium hydroxide.
Major Products
Oxidation can yield sulfoxides or sulfones.
Reduction produces the corresponding alcohols.
Substitution typically yields derivatives with altered functional groups.
Scientific Research Applications
Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is being investigated for its potential in various scientific domains:
Chemistry: As a building block in complex organic syntheses and combinatorial chemistry.
Biology: Evaluated for its role in binding interactions with biomolecules and as a probe in biochemical assays.
Medicine: Potential therapeutic applications, including as an analgesic, antidepressant, or antiparasitic agent due to its structural features.
Industry: Utility in material sciences for designing novel polymers and surface-active agents.
Comparison with Similar Compounds
Methyl 4-(((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
Methyl 4-(((5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
Methyl 4-(((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
There's a rich world of chemistry to explore here. Is there any specific aspect that you’d like to delve deeper into?
Properties
IUPAC Name |
methyl 4-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-27-19(26)17-9-7-16(8-10-17)15-28-21-23-22-20(29-21)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQUGNRAVGSYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
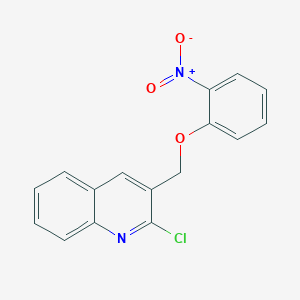
![2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2725163.png)

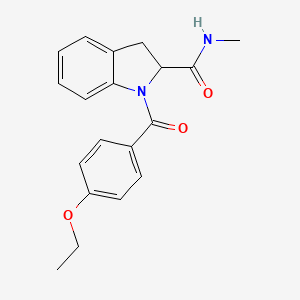
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide](/img/structure/B2725167.png)
![1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B2725170.png)
![11-[4-(2-Hydroxyethyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile](/img/structure/B2725172.png)
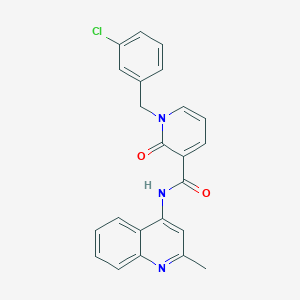
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2725174.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2725178.png)
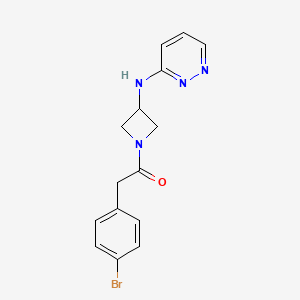
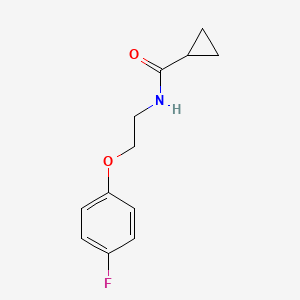
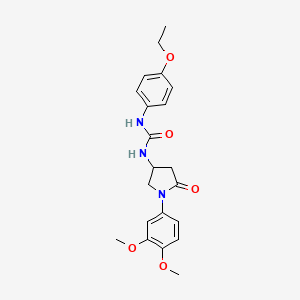
![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2725183.png)
